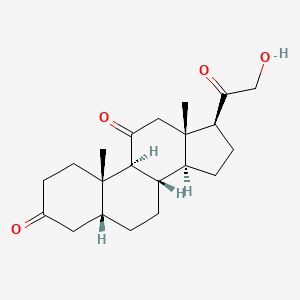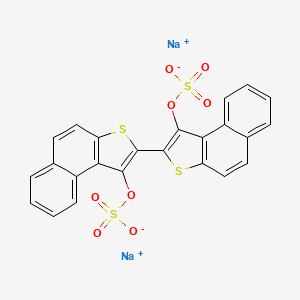![molecular formula C9H14N2O2 B1606922 1-Methyl-1,3-diazaspiro[4.5]decan-2,4-dion CAS No. 878-46-6](/img/structure/B1606922.png)
1-Methyl-1,3-diazaspiro[4.5]decan-2,4-dion
Übersicht
Beschreibung
1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a compound that belongs to a class of compounds known as hydantoins or imidazolidine-2,4-diones . These compounds have been increasingly important in various applications across chemical and pharmaceutical industries .
Synthesis Analysis
A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions described in the synthesis proceed readily, with high yields and no further purification .Molecular Structure Analysis
The molecular structure of 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione contains a total of 28 bonds, including 14 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, and 1 imide .Chemical Reactions Analysis
The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves a series of reactions that proceed readily, with high yields and no further purification . This method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .Physical And Chemical Properties Analysis
The molecular formula of 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is C9H14N2O2 . Its molecular weight is 168.19 g/mol .Wissenschaftliche Forschungsanwendungen
Synthese von pharmakologisch aktiven Verbindungen
Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Ihre Derivate wurden auf ihr therapeutisches Potenzial untersucht, insbesondere im Bereich der Neurologie und Schmerztherapie .
Antiepileptische Aktivität
Derivate von 1-Methyl-1,3-diazaspiro[4.5]decan-2,4-dion wurden auf ihre antiepileptischen Eigenschaften untersucht. Die Struktur-Wirkungs-Beziehung (SAR) dieser Verbindungen liefert Einblicke in ihre potenzielle Verwendung bei der Behandlung von Krampfanfällen .
Antikrebs-Anwendungen
Einige Derivate zeigen eine potente entzündungshemmende Aktivität und können als Antagonisten spezifischer zellulärer Rezeptoren wirken, die an Entzündungen beteiligt sind, wie beispielsweise das Lymphozytenfunktions-assoziierte Antigen-1 (LFA-1) .
Antikrebsforschung
Die spirocyclischen Hydantoine, zu denen diese Verbindung gehört, werden auf ihre Antikrebs-Eigenschaften untersucht. Die Forschung ist im Gange, um ihren Wirkmechanismus und ihr Potenzial als Chemotherapeutika zu verstehen .
Antidiabetische Wirkungen
Forschungen haben gezeigt, dass bestimmte Hydantoin-Derivate vielversprechend in der Behandlung von Diabetes sind. Ihre Fähigkeit, biologische Pfade im Zusammenhang mit dem Glukosestoffwechsel zu modulieren, ist von besonderem Interesse .
Entwicklung von Antiarrhythmika
Die Derivate der Verbindung werden auch auf ihre Verwendung in der Kardiovaskularmedizin untersucht, speziell auf ihre Antiarrhythmika-Wirkungen. Sie können helfen, Herzrhythmusstörungen zu regulieren .
Management von neuropathischen Schmerzen
Phenytoin, ein bekanntes Derivat, wird seit über 70 Jahren zur Linderung von Epilepsiesymptomen und als Behandlung für neuropathische Schmerzen eingesetzt, was die Relevanz der Verbindung in der neurologischen Forschung unterstreicht .
Agrikulturchemische Forschung
Im landwirtschaftlichen Bereich wurden Derivate dieser Verbindung bei der Synthese von Pestiziden wie Spirotetramat eingesetzt. Dies unterstreicht seine Bedeutung bei der Entwicklung neuer Agrochemikalien .
Wirkmechanismus
While the specific mechanism of action for 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is not mentioned in the search results, it’s worth noting that hydantoin derivatives have a wide range of therapeutic applications . For example, some hydantoins showcase anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activity .
Zukünftige Richtungen
The future directions for 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione and similar compounds could involve further exploration of their therapeutic applications. Given the wide range of activities showcased by hydantoin derivatives , there may be potential for new drug development in various therapeutic areas.
Eigenschaften
IUPAC Name |
1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-8(13)10-7(12)9(11)5-3-2-4-6-9/h2-6H2,1H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGOFWCNHZHTHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)C12CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236647 | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878-46-6 | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)



